3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride

説明

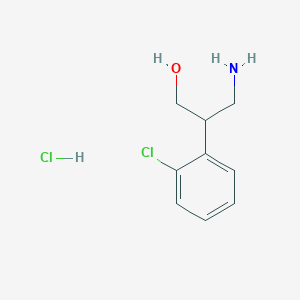

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 2-chlorophenyl substituent at the second carbon of a propanol backbone and an amino group at the third carbon.

特性

IUPAC Name |

3-amino-2-(2-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7(5-11)6-12;/h1-4,7,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVFCKYRQLRIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation via Hydrolysis of Epoxy Chloropropane Derivatives

This method leverages the hydrolysis of epoxy chloropropane derivatives, followed by amination and salt formation. It is a multi-step process involving epichlorohydrin as a raw material, ammonia, and subsequent purification steps.

- Starting Material: Epoxy chloropropane (epichlorohydrin derivative)

-

- Hydrolytic reaction in a reactor with aqueous methane sulfonic acid as catalyst (0.6–0.8%)

- Temperature control at 58–62°C during initial hydrolysis, then sequentially increasing to 80–85°C and 100–105°C for successive hydrolysis stages

- Reaction times vary from 30 minutes to 3 hours depending on the stage

a. Epoxy chloropropane is added to the hydrolytic reaction vessel with controlled heating and stirring.

b. Aqueous methane sulfonic acid is introduced to catalyze hydrolysis.

c. Sequential dripping of residual acids (methane sulfonic acid and sulfuric acid) at elevated temperatures to facilitate hydrolysis.

d. After hydrolysis, the mixture is cooled to 50–60°C, neutralized with saturated sodium carbonate solution until bubbling ceases.

e. Vacuum distillation isolates 3-chloro-1,2-propylene glycol.

Amination Step:

The chlorinated intermediate reacts with ammonia or amines to form the amino-propanol derivative, followed by purification.Salt Formation:

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

- The process emphasizes high yield, purity, and low impurity formation.

- Reaction parameters such as temperature, acid concentration, and reaction times are critical for optimizing yield and purity.

| Step | Raw Material | Catalyst | Temperature (°C) | Time | Key Reactions | Notes |

|---|---|---|---|---|---|---|

| Hydrolysis | Epoxy chloropropane | Methane sulfonic acid (0.6–0.8%) | 58–62 | 30–40 min | Hydrolysis to chlorohydrin | Controlled temperature |

| Acid Dripping | Sulfuric acid | 80–85 | 1–2 h | Further hydrolysis | Formation of chlorohydrin derivatives | |

| Final Hydrolysis | - | 100–105 | 2–3 h | Complete hydrolysis | Formation of amino-propanol intermediates |

Amine Addition and Salt Formation

Following hydrolysis, the amino group is introduced through nucleophilic substitution or reductive amination:

-

- Ammonia or primary amines (e.g., methylamine)

- Hydrogenation catalysts if reductive amination is employed

-

- Mild heating under pressure for reductive amination

- Neutralization with hydrochloric acid to produce the hydrochloride salt

- The amino group addition is optimized to prevent over-alkylation or side reactions.

- Purification involves crystallization or recrystallization from suitable solvents.

Alternative Synthetic Route via Aromatic Chlorination and Side-Chain Amination

This involves chlorination of 2-phenylpropanol derivatives followed by amino substitution:

- Step 1: Chlorination of 2-(2-chlorophenyl)propan-1-ol using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Step 2: Nucleophilic substitution with ammonia or amines to introduce the amino group.

- Step 3: Acidification with hydrochloric acid to form the hydrochloride salt.

- This route is less documented but offers an alternative pathway with potential for selective chlorination and amino substitution.

Notes on Process Optimization and Purity

- Reaction Monitoring:

- Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Purification Techniques:

- Vacuum distillation and recrystallization are employed to obtain high-purity compounds.

- Impurity Control:

- Careful control of reaction conditions minimizes by-products such as chlorinated impurities and over-alkylated amines.

Summary Table of Preparation Methods

| Method | Raw Materials | Key Reagents | Main Steps | Advantages | Challenges |

|---|---|---|---|---|---|

| Hydrolysis & Amination | Epoxy chloropropane | Ammonia, acids | Hydrolysis, neutralization, amination, salt formation | High yield, purity | Precise temperature control |

| Aromatic Chlorination & Amination | 2-phenylpropanol derivatives | Chlorinating agents, ammonia | Chlorination, amination, acidification | Selectivity | Multiple steps, potential side reactions |

化学反応の分析

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

科学的研究の応用

Medicinal Chemistry

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride serves as an important building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders.

Neurotransmitter Research

Research has shown that this compound can modulate neurotransmitter systems, particularly through its potential inhibition of acetylcholinesterase (AChE). This mechanism is crucial for enhancing acetylcholine levels in the brain, which may improve cognitive function in conditions such as Alzheimer's disease.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including A549 (lung adenocarcinoma). The presence of the chlorophenyl group enhances its interaction with biological targets, suggesting potential for anticancer drug development.

Antimicrobial Properties

The compound may also possess antimicrobial activity against various bacterial strains. The introduction of halogen substituents like chlorine on the aromatic ring has been linked to enhanced antibacterial efficacy.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits AChE, potentially beneficial for Alzheimer's treatment. |

| Anticancer Activity | Reduces viability of cancer cell lines (e.g., A549). |

| Antimicrobial Activity | Exhibits activity against various bacterial strains; halogen substituents enhance efficacy. |

Case Study 1: Anticancer Activity

A study evaluated various derivatives against A549 cells using an MTT assay to assess cell viability post-treatment. Compounds with para-substituted chlorophenyl groups showed significant reductions in cell viability, indicating promising anticancer potential.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects on AChE, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease treatment. Further research is required to establish its efficacy and safety profile in clinical settings.

作用機序

The mechanism of action of 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in the nervous system, modulating their activity and affecting neurotransmitter release .

類似化合物との比較

Key Observations:

Halogen Substitution Effects: The position of chlorine on the phenyl ring (e.g., 2-chloro vs. 3-chloro) significantly alters electronic properties and steric interactions. Fluorine substitution (as in the 4-fluorophenyl analog) enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Functional Group Variations: Replacing the hydroxyl group with a ketone (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride) reduces hydrogen-bonding capacity, impacting solubility and pharmacokinetic profiles .

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for the quinazolinone analog in ) reduces reaction time from 10 hours to 5 minutes and improves yield (79% → 87%). While direct data for the target compound are lacking, similar methodologies could optimize its synthesis .

Pharmacological and Industrial Relevance

- The target compound’s chlorophenyl group may confer similar vasoactive properties through receptor modulation .

生物活性

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, a compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its structural similarity to sympathomimetic agents, particularly ephedrine. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Amino Group : Contributes to its biological reactivity.

- Hydroxyl Group : Enhances solubility and interaction with biological molecules.

- Chlorinated Phenyl Ring : Impacts its pharmacological properties.

Research indicates that this compound exhibits sympathomimetic effects , similar to those of ephedrine. The primary mechanisms include:

- Release of Norepinephrine and Epinephrine : This action promotes increased heart rate and blood pressure, mimicking the body's fight-or-flight response .

- Interaction with Adrenergic Receptors : The compound may activate alpha and beta adrenergic receptors, leading to various physiological effects.

Stimulant Effects

Studies have shown that this compound can stimulate the central nervous system. The compound's ability to enhance norepinephrine levels positions it as a potential candidate for treating conditions related to neurotransmitter imbalances, such as depression and attention deficit hyperactivity disorder (ADHD).

Antiproliferative Activity

Recent investigations into the compound's antiproliferative properties have revealed promising results:

- In vitro studies demonstrated that derivatives of similar compounds exhibited significant inhibitory effects on cancer cell lines, including HCT-116 and HeLa cells. The IC values were reported in the range of 0.69 to 11 μM, indicating strong potential for further development as anticancer agents .

Case Studies

- Study on Neurotransmitter Release : A study explored the effects of this compound on neurotransmitter release in rat brain slices. Results indicated a significant increase in norepinephrine release, suggesting its utility in studying neurotransmitter dynamics in neuropharmacology.

- Anticancer Activity Assessment : In a comparative study involving various compounds, this compound was evaluated for its antiproliferative activity against several cancer cell lines. The results indicated that it could inhibit cell growth effectively, warranting further exploration into its mechanisms and therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Solubility | Soluble in water and organic solvents |

| Sympathomimetic Activity | Yes |

| Norepinephrine Release | Significant increase observed |

| IC (HCT-116 cells) | 0.69 - 11 μM |

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, a similar compound, 1-amino-3-chloro-2-propanol hydrochloride, was synthesized via nucleophilic substitution using potassium phthalimide, followed by acid hydrolysis . Key intermediates (e.g., chlorinated precursors) should be characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional group integrity.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- Melting point analysis to assess purity, as impurities broaden ranges (e.g., mp >300°C for structurally related chloropurine derivatives) .

Q. Which spectroscopic methods are optimal for confirming the structure and purity of this compound?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., CHIRALPAK®) with mobile phases like hexane/isopropanol (90:10) + 0.1% diethylamine. Optical purity ≥98% ee is achievable .

- FT-IR : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for (1S,2R)-configured analogs .

Q. What are the key storage considerations to prevent degradation of this hydrochloride salt?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to minimize hygroscopicity and thermal decomposition .

- Atmosphere : Use nitrogen or argon to prevent oxidation of the amine group.

- Light sensitivity : Amber glass vials reduce photodegradation risks, critical for chlorophenyl-containing compounds .

Advanced Research Questions

Q. How can researchers address low yields in the final step of the hydrochloride salt formation?

Methodological Answer: Low yields often stem from incomplete protonation or competing side reactions. Mitigation strategies include:

- Counterion exchange : Use HCl gas in anhydrous diethyl ether instead of aqueous HCl to minimize hydrolysis .

- Temperature control : Maintain reaction temperatures below 0°C during acid addition to prevent exothermic decomposition .

- Purification : Recrystallize from ethanol/acetone (3:1) to remove unreacted amines, as shown for 2-amino-2-methyl-1-propanol hydrochloride .

Q. What strategies resolve contradictions in pharmacological data across different in vitro models?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., buffer pH, cell lines). Systematic approaches include:

- Standardized buffers : Use HEPES (pH 7.4) to stabilize the compound’s ionization state, critical for receptor binding studies .

- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., human vs. rat) to identify species-specific metabolism .

- Dose-response validation : Replicate studies using ≥3 independent batches to rule out synthetic variability .

Q. How to optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

Methodological Answer:

- Chiral auxiliaries : Employ (S)- or (R)-BINOL derivatives to induce asymmetric induction during amine formation .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers, achieving ≥99% ee in related amino alcohols .

- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts with tartaric acid to shift equilibrium toward the desired enantiomer .

Q. What computational methods predict the compound’s reactivity in novel organic transformations?

Methodological Answer:

- DFT calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .

- Molecular docking : Simulate interactions with biological targets (e.g., AutoDock Vina) to guide derivatization for enhanced binding .

- pKa prediction : Tools like MarvinSketch estimate amine basicity (pKa ~8.5), informing reaction conditions for acid-catalyzed steps .

Data Contradiction Analysis

Example Issue : Conflicting melting points reported for structurally similar compounds (e.g., 243–245°C vs. 112–115°C in and ).

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。